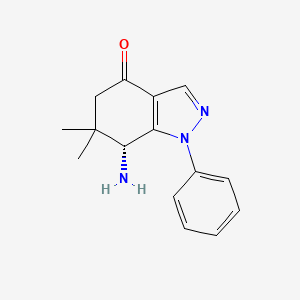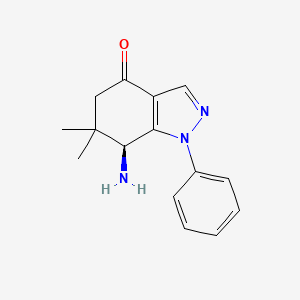
1-(3,5-Ditrifluoromethylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole
Overview
Description
1-(3,5-Ditrifluoromethylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole is a synthetic compound characterized by the presence of trifluoromethyl groups and a tetrahydroindazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Ditrifluoromethylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted phenyl precursor. This precursor is then subjected to cyclization reactions under controlled conditions to form the tetrahydroindazole core. Common reagents used in these reactions include trifluoromethylating agents, cyclization catalysts, and solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Ditrifluoromethylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
1-(3,5-Ditrifluoromethylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those with trifluoromethyl groups.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the roles of specific proteins or pathways.
Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(3,5-Ditrifluoromethylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and specificity, while the tetrahydroindazole core provides structural stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: Another compound with trifluoromethyl groups, used as an activator in glycosylation reactions.
Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate: Known for its use in anion chemistry and as a stabilizing agent.
Uniqueness
1-(3,5-Ditrifluoromethylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole is unique due to its combination of trifluoromethyl groups and a tetrahydroindazole core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3,6,6-trimethyl-5,7-dihydroindazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F6N2O/c1-9-15-13(7-16(2,3)8-14(15)27)26(25-9)12-5-10(17(19,20)21)4-11(6-12)18(22,23)24/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVPVLLLRNCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-Hydroxyphenyl)methylamino]-6,6-dimethyl-1-phenyl-5,7-dihydroindazol-4-one](/img/structure/B8141230.png)




![N-[(7S)-7-amino-6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl]benzamide](/img/structure/B8141281.png)
![N-[(7S)-7-amino-6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl]-2-chloroacetamide](/img/structure/B8141289.png)

![(5Z)-3,6,6-trimethyl-1-phenyl-5-[(E)-(3,6,6-trimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)hydrazinylidene]-7H-indazol-4-one](/img/structure/B8141310.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-3,6,6-trimethyl-5,7-dihydroindazol-4-one](/img/structure/B8141313.png)
![3,6,6-trimethyl-4-oxo-1-phenylspiro[7H-indazole-5,3'-cyclopropane]-1',2'-dicarboxylic acid](/img/structure/B8141321.png)
![3-Ethyl-3',6',6'-trimethyl-2,4,4'-trioxo-1'-(2-pyridyl)-4',5',6',7'-tetrahydro-1'h-spiro[3-azabicyclo-(3,1,0)hexane-6,5'-indazole]](/img/structure/B8141330.png)
![3',6',6'-trimethyl-1'-phenylspiro[3-oxabicyclo[3.1.0]hexane-6,5'-7H-indazole]-2,4,4'-trione](/img/structure/B8141338.png)
![dimethyl 1-[3,5-bis(trifluoromethyl)phenyl]-3,6,6-trimethyl-4-oxospiro[7H-indazole-5,5'-pyrazole]-3',4'-dicarboxylate](/img/structure/B8141339.png)
